molecular formula C19H19F3N6O3 B2494158 2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide CAS No. 1251663-72-5

2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide

Cat. No.: B2494158
CAS No.: 1251663-72-5
M. Wt: 436.395
InChI Key: OPMRXZFCSLKKJA-UHFFFAOYSA-N
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Description

2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide is a potent, selective, and ATP-competitive inhibitor of Monopolar Spindle 1 Kinase (Mps1, also known as TTK). Its primary research value lies in the investigation of the spindle assembly checkpoint (SAC) and mitotic fidelity . By inhibiting Mps1, this compound induces premature anaphase onset and chromosome mis-segregation, leading to aneuploidy and apoptosis in proliferating cells. This mechanism makes it a critical chemical probe for studying cell cycle dynamics, mitotic exit, and the consequences of genomic instability. Consequently, it is widely used in oncology research to explore novel therapeutic strategies that target mitosis in cancers with high proliferative indices . Researchers utilize this compound in vitro to elucidate the complex signaling pathways of the SAC and to model the effects of Mps1 inhibition on tumor cell viability, providing a foundation for understanding its potential as an anticancer target.

Properties

IUPAC Name

2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O3/c20-19(21,22)14-3-1-13(2-4-14)11-24-15(29)12-28-18(30)27-6-5-23-16(17(27)25-28)26-7-9-31-10-8-26/h1-6H,7-12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMRXZFCSLKKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

The physical properties of the compound, such as density, boiling point, and melting point, are currently not available in the literature. This lack of data may limit its characterization in certain applications.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide exhibit significant anticancer properties. The triazole and pyrazine moieties are known to interact with DNA and inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound were effective against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Research indicates that modifications to the morpholine group can enhance its effectiveness against bacterial strains. A specific derivative was tested against Staphylococcus aureus and exhibited promising results in inhibiting bacterial growth .

Neurological Applications

There is emerging evidence suggesting that the compound may have neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that it can reduce oxidative stress in neuronal cells .

Case Study 1: Anticancer Efficacy

A recent clinical trial evaluated the efficacy of a related compound in patients with metastatic breast cancer. The trial reported a 30% reduction in tumor size among participants after 12 weeks of treatment. The mechanism was attributed to the compound's ability to inhibit key signaling pathways involved in cancer progression .

Case Study 2: Antimicrobial Testing

In a laboratory setting, derivatives of this compound were tested against a panel of pathogenic bacteria. Results indicated that compounds with trifluoromethyl substitutions had enhanced activity compared to their non-substituted counterparts, suggesting a structure-activity relationship that could guide future drug design .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. The triazolopyrazine core is known to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cancer cell growth and proliferation . The morpholine ring and the trifluoromethyl group enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • 8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine (Compound 1 in ): Structural Difference: Replaces the morpholine group at position 8 with a 2-fluoro-4-nitrophenoxy substituent. However, the absence of morpholine may reduce solubility compared to the target compound .
  • 4-(2-(2-Nitro-8-oxoimidazo[1,2-c]pyrazin-7(8H)-yl)ethyl)morpholin-4-ium (Compound 17q in ): Structural Difference: Contains an imidazo[1,2-c]pyrazine core instead of triazolo[4,3-a]pyrazine, with a nitro group and ethylmorpholinium side chain. Impact: The charged morpholinium moiety may improve aqueous solubility but could limit membrane permeability.

Substituent Effects on Bioactivity

  • Nitro vs. Trifluoromethyl Groups: highlights that nitro-substituted aryl compounds (e.g., nitrothiophenes) exhibit enhanced antimycobacterial activity compared to non-nitro analogs. In contrast, the trifluoromethyl group in the target compound may offer metabolic stability and hydrophobic interactions without redox activation risks . Example: Compound 4b (nitro-substituted) in showed superior antitubercular activity over non-nitro analogs (e.g., 4a), suggesting substituent electronic properties critically modulate efficacy .
  • Morpholine vs.

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Position 8 Substituent Position 2/6 Substituent Key Properties/Activities
Target Compound Triazolo[4,3-a]pyrazine Morpholin-4-yl N-(4-(trifluoromethyl)benzyl)acetamide High solubility (morpholine), metabolic stability (CF₃)
8-(2-Fluoro-4-nitrophenoxy)-triazolo[4,3-a]pyrazine Triazolo[4,3-a]pyrazine 2-Fluoro-4-nitrophenoxy N/A Electrophilic nitro group; potential redox activation
4-(2-(2-Nitroimidazo[1,2-c]pyrazin-yl)ethyl)morpholin-4-ium Imidazo[1,2-c]pyrazine Ethylmorpholinium Nitroimidazole Hypoxia-selective cytotoxicity; charged solubility

Methodological Insights for Similarity Analysis

  • Similarity Indexing () :
    • The Tanimoto coefficient method quantifies structural similarity between compounds. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor), correlating with shared pharmacophores . Applied to the target compound, this method could identify analogs with overlapping triazolo-pyrazine or morpholine motifs.
  • Dissimilarity Concepts (): Dissimilarity-driven virtual screening might prioritize compounds with novel substituents (e.g., trifluoromethyl vs. nitro groups) to explore divergent biological pathways .

Biological Activity

The compound 2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide , also known by its CAS number 1251551-92-4 , is a member of the triazolo-pyrazine family. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition.

Molecular Characteristics

  • Molecular Formula : C18H17F3N6O3
  • Molecular Weight : 422.368 g/mol
  • IUPAC Name : 2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in anti-cancer applications. The following sections detail its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Anti-Cancer Activity

A study focusing on derivatives of the triazolo[4,3-a]pyrazine core revealed that compounds similar to the one showed promising anti-tumor activity against several cancer cell lines. Specifically:

Cell Line IC50 Value (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

The compound demonstrated superior inhibition of c-Met kinase at nanomolar concentrations (IC50 = 48 nM), indicating its potential as a targeted therapy for cancers driven by c-Met signaling pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazolo-pyrazine core binds to various kinases and enzymes involved in cancer progression.
  • Cell Cycle Modulation : Studies have shown that treatment with related compounds can induce mitotic arrest and alter gene expression profiles associated with apoptosis (e.g., upregulation of pro-apoptotic genes like Bax and downregulation of anti-apoptotic genes like Bcl2) .
  • Fluorescence Staining Assays : These assays confirm the induction of apoptosis in treated cell lines.

Case Study 1: Efficacy Against A549 Cells

In a controlled laboratory setting, the compound was tested against A549 lung cancer cells. The results indicated that it effectively reduced cell viability in a dose-dependent manner, supporting its potential as an anti-cancer agent.

Case Study 2: Inhibition of c-Met Kinase

Further investigations into the compound's mechanism revealed its role as a c-Met kinase inhibitor. This was validated through molecular docking studies that demonstrated strong binding affinity to the active site of c-Met .

Q & A

Q. What are the key considerations for designing a multi-step synthesis of this compound?

The synthesis involves constructing the triazolo[4,3-a]pyrazin core, followed by introducing morpholine and trifluoromethylphenyl groups via substitution reactions. Critical steps include:

  • Condensation reactions to form the heterocyclic core under controlled pH and temperature (e.g., 60–80°C in ethanol) .
  • Nucleophilic substitution for morpholin-4-yl incorporation, requiring anhydrous conditions and catalysts like triethylamine .
  • Purification via column chromatography (e.g., silica gel, gradient elution with CH₂Cl₂/MeOH) to isolate intermediates and final product . Optimization of solvent choice (e.g., DMF for solubility) and reaction monitoring via TLC are essential for reproducibility .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and molecular connectivity .
  • Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI/APCI(+) modes) .
  • HPLC to assess purity (>95%) and detect degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
  • X-ray diffraction (XRD) for crystallographic validation of the triazolo-pyrazine core, if single crystals are obtainable .

Q. How can researchers preliminarily evaluate the compound’s biological activity?

Initial screening should include:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates and IC₅₀ determination .
  • Cell-based assays (e.g., anti-proliferative effects in cancer lines like HeLa or MCF-7) with dose-response curves .
  • Solubility testing in PBS/DMSO to guide in vitro concentrations .

Advanced Research Questions

Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced potency?

  • Substituent modulation : Replace morpholin-4-yl with piperazine or pyrrolidine to alter lipophilicity and target binding .
  • Trifluoromethyl group tuning : Introduce electron-withdrawing groups (e.g., -CF₃ vs. -Cl) to improve metabolic stability .
  • Bioisosteric replacement : Substitute the acetamide linker with sulfonamide or urea to enhance hydrogen-bonding interactions .
  • SAR validation via molecular docking against crystallized protein targets (e.g., PARP-1 or EGFR) .

Q. How can conflicting solubility data in different solvent systems be resolved?

  • Phase-solubility studies : Use shake-flask methods with buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80) to mimic physiological conditions .
  • Co-solvency approaches : Test DMSO/PEG-400 mixtures to balance solubility and biocompatibility .
  • Thermodynamic analysis : Calculate Hansen solubility parameters to identify optimal solvents .

Q. What computational methods aid in predicting reaction pathways for novel derivatives?

  • Density Functional Theory (DFT) : Model transition states for key steps (e.g., cyclization or substitution) to identify energy barriers .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMSO) .
  • Machine Learning : Train models on existing triazolo-pyrazine datasets to predict regioselectivity in heterocyclic reactions .

Q. How should researchers address discrepancies in biological assay reproducibility?

  • Standardize protocols : Use identical cell lines (ATCC-verified), passage numbers, and assay media .
  • Control for stability : Pre-test compound integrity in assay buffers via HPLC .
  • Statistical validation : Employ multivariate analysis (e.g., ANOVA) to account for batch-to-batch variability .

Q. What methodologies elucidate the compound’s metabolic stability?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorometric kits to assess interactions with CYP3A4/2D6 .
  • Metabolite identification : High-resolution MS (HRMS) to detect phase I/II metabolites .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Conditions

StepIntermediateKey Reagents/ConditionsYield (%)Reference
1Triazolo-pyrazine coreEthanol, 70°C, 12 h65–75
2Morpholine substitutionMorpholine, DMF, 100°C, 6 h55
3Trifluoromethylphenyl coupling4-(Trifluoromethyl)benzylamine, EDC/HOBt, RT60

Q. Table 2: Biological Activity Comparison of Analogues

Compound ModificationTarget IC₅₀ (nM)Solubility (µg/mL)Reference
Morpholin-4-yl variant12.5 (PARP-1)8.2 (PBS)
Piperazine variant8.7 (EGFR)15.1 (PBS)
Pyrrolidine variant22.3 (Aurora B)5.4 (PBS)

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